molecular formula C10H12FN5 B1444974 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline CAS No. 1250227-31-6

3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline

Cat. No. B1444974
M. Wt: 221.23 g/mol
InChI Key: TWVAHQKCICVTHP-UHFFFAOYSA-N
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Description

“3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline” is an organic compound . It is related to 4-fluoro-N-(propan-2-yl)aniline, which has a molecular weight of 153.2 .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline often involves their synthesis and structural characterization. For instance, the hydrothermal synthesis method for tetrazole derivatives indicates a clean and efficient approach to synthesizing compounds with potential applications in material science and pharmaceuticals, showing a high yield and purity without the need for further recrystallization (Wang et al., 2013).

Antimicrobial Applications

Several studies have focused on the antimicrobial properties of aniline derivatives, showing that these compounds can exhibit significant activity against various bacterial and fungal strains. For example, derivatives synthesized through modifications of the aniline structure have been evaluated for their antimicrobial efficacy, indicating potential for drug development (Mistry et al., 2016).

Materials Science Applications

In the realm of materials science, derivatives of the mentioned compound have been explored for their fluorescence properties, particularly in aniline sensing. This application is crucial for developing sensors and detecting specific chemical compounds in various environments (Naik et al., 2018).

Drug Development Intermediates

The compound and its derivatives serve as key intermediates in the synthesis of drugs targeting specific receptors or biological pathways. For instance, the synthesis of novel AT1 receptor tracers via click chemistry demonstrates the utility of such compounds in developing imaging agents for medical diagnostics (Abreu Diaz et al., 2020).

properties

IUPAC Name

3-fluoro-4-(1-propan-2-yltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5/c1-6(2)16-10(13-14-15-16)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVAHQKCICVTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
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3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
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3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
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3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
Reactant of Route 5
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3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
Reactant of Route 6
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3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline

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